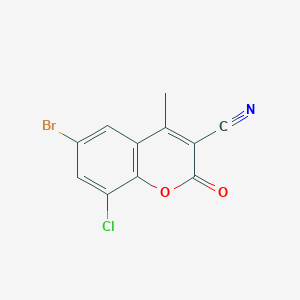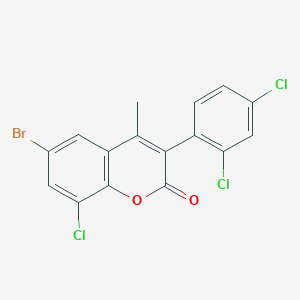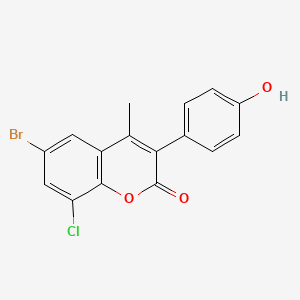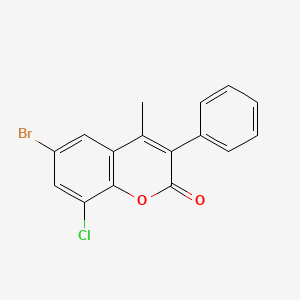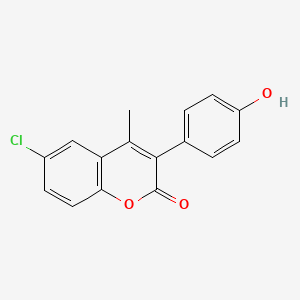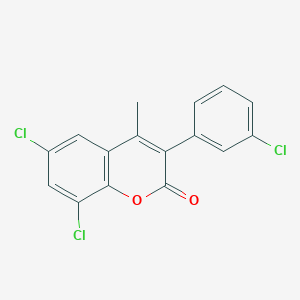
2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
Vue d'ensemble
Description
2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (PTCA) is a heterocyclic compound that is widely used in scientific research. It is a thiazole derivative that has been shown to exhibit potent biological activity. PTCA is a versatile molecule that can be used in a variety of applications, including drug discovery, chemical biology, and medicinal chemistry.
Applications De Recherche Scientifique
Catalysis in Dehydrative Amidation
The compound has been identified as a catalyst in dehydrative amidation, a process that combines carboxylic acids and amines. Studies indicate that certain boronic acid derivatives, structurally related to 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, are highly effective for this purpose, particularly in α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Anticancer Activity
Several derivatives of this compound have been synthesized and tested for their anticancer properties. Studies have found that certain thiazole-5-carboxamide derivatives show promising activity against various cancer cell lines (Cai et al., 2016).
Synthesis of Novel Thiazole Compounds with Antimicrobial Properties
Novel thiazole compounds containing structures similar to this compound have been synthesized and shown to possess antimicrobial properties. These compounds are particularly effective as fungicides (Li-ga, 2015).
Corrosion Inhibition
Derivatives of this compound have been studied for their potential as corrosion inhibitors. Certain thiazole hydrazones show effectiveness in preventing mild steel corrosion in acidic media, highlighting the compound's potential in industrial applications (Chaitra et al., 2016).
Synthesis of Novel Heterocyclic Compounds
This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, which are important in pharmaceutical and chemical industries. Its derivatives have been used to create structurally diverse molecules with potential applications in different fields (Buceta et al., 2004).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as trifluoromethyl phenyl sulfone, have been reported to interact with arylthiolate anions .
Mode of Action
It’s worth noting that trifluoromethyl phenyl sulfone, a compound with a similar structure, can form electron donor–acceptor (eda) complexes with arylthiolate anions . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Biochemical Pathways
Compounds with similar structures have been reported to participate in various reactions, including site-selective suzuki-miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and tandem-type pd(ii)-catalyzed oxidative heck reaction and intramolecular c-h amidation sequence .
Result of Action
Compounds with similar structures have been reported to undergo s-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Action Environment
It’s worth noting that the reactions involving similar compounds can be influenced by factors such as light, temperature, and the presence of certain catalysts .
Analyse Biochimique
Biochemical Properties
2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . The interactions between this compound and biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance its inhibitory effects .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . It has been observed to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy production and proliferation of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing the progression of metabolic reactions . This compound also modulates gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes . Furthermore, this compound can induce post-translational modifications of proteins, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown to be relatively stable under various conditions, maintaining its biochemical activity over extended periods . It undergoes gradual degradation, which can influence its efficacy in long-term studies . The long-term effects of this compound on cellular function include sustained inhibition of metabolic enzymes and prolonged induction of apoptosis in cancer cells .
Propriétés
IUPAC Name |
2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)8-7(10(16)17)18-9(15-8)6-4-2-1-3-5-6/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIRASZRRDKWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701211467 | |
| Record name | 2-Phenyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701211467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-16-4 | |
| Record name | 2-Phenyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701211467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

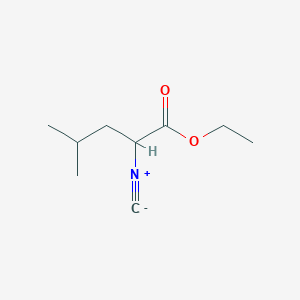
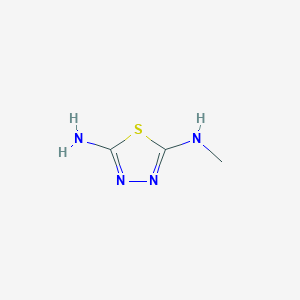
![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide](/img/structure/B3041609.png)
![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-chlorobenzamide](/img/structure/B3041610.png)

